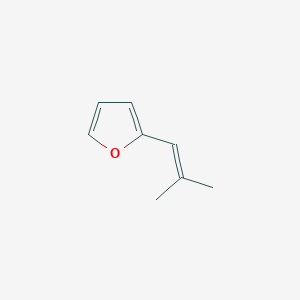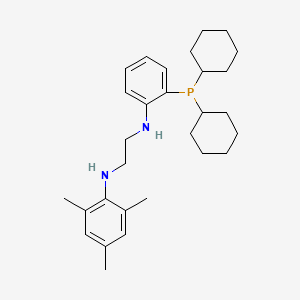
N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a phosphine group attached to a phenyl ring, which is further connected to a mesitylethane-1,2-diamine moiety. The presence of both phosphine and amine functionalities makes it a versatile ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine typically involves multiple steps One common method starts with the preparation of the phosphine ligandThe resulting intermediate is then reacted with mesitylethane-1,2-diamine under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating with metal centers in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Coordination: Transition metals like palladium, platinum, and rhodium are frequently employed in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted amines and phosphines.
Coordination: Metal-ligand complexes.
Aplicaciones Científicas De Investigación
N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine has a wide range of applications in scientific research:
Biology: The compound’s coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with metals.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mecanismo De Acción
The mechanism by which N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine exerts its effects is primarily through its role as a ligand. The phosphine and amine groups coordinate with metal centers, facilitating various catalytic processes. The compound can stabilize transition states and lower activation energies, thereby enhancing reaction rates. Molecular targets include metal ions in catalytic cycles, and pathways involve the formation of metal-ligand complexes that participate in bond-forming and bond-breaking steps .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Another phosphine ligand used in similar catalytic processes.
2-[2-(Dicyclohexylphosphino)phenyl]-N-methylindole: A structurally related compound with similar applications in catalysis.
Uniqueness
N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine stands out due to the presence of both phosphine and amine functionalities, which provide dual coordination sites. This enhances its versatility as a ligand and allows for more complex catalytic processes. Additionally, the mesityl group imparts steric hindrance, which can influence the selectivity and efficiency of catalytic reactions.
Propiedades
Fórmula molecular |
C29H43N2P |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
N-(2-dicyclohexylphosphanylphenyl)-N'-(2,4,6-trimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C29H43N2P/c1-22-20-23(2)29(24(3)21-22)31-19-18-30-27-16-10-11-17-28(27)32(25-12-6-4-7-13-25)26-14-8-5-9-15-26/h10-11,16-17,20-21,25-26,30-31H,4-9,12-15,18-19H2,1-3H3 |
Clave InChI |
QXORTCHXJZPCMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NCCNC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



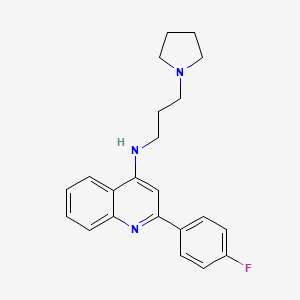
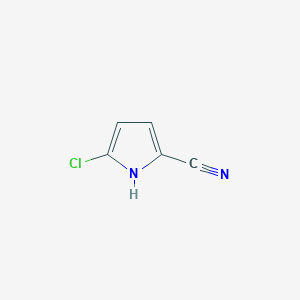

![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)

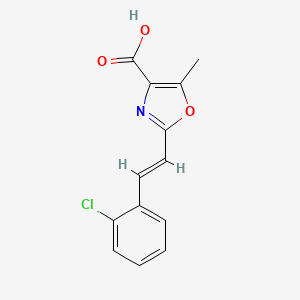
![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)
![{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12894452.png)
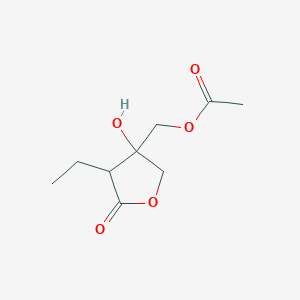
![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)
![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)
